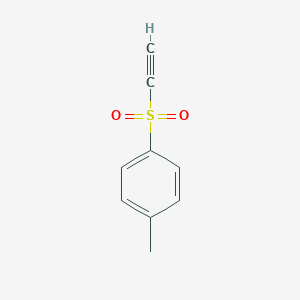

Ethynyl p-tolyl sulfone

Description

Structure

3D Structure

Properties

IUPAC Name |

1-ethynylsulfonyl-4-methylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8O2S/c1-3-12(10,11)9-6-4-8(2)5-7-9/h1,4-7H,2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FTHKWIMQNXVEHW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)C#C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20403554 | |

| Record name | Ethynyl p-tolyl sulfone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20403554 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13894-21-8 | |

| Record name | Ethynyl p-tolyl sulfone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20403554 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethynyl p-Tolyl Sulfone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Ethynyl p-Tolyl Sulfone: A Comprehensive Technical Guide to Synthesis and Characterization

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a detailed overview of the synthesis and characterization of ethynyl (B1212043) p-tolyl sulfone, a versatile reagent in organic synthesis. The document outlines established synthetic protocols, presents key characterization data in a structured format, and includes visualizations to aid in understanding the experimental workflows.

Introduction

Ethynyl p-tolyl sulfone, also known as p-toluenesulfonylacetylene or tosylacetylene, is a valuable building block in organic chemistry.[1][2][3] Its utility stems from its function as a Michael acceptor and its participation in various cycloaddition reactions, making it a key component in the synthesis of complex molecules.[4][5] This guide details a common and effective method for its preparation and provides comprehensive characterization data.

Synthesis of Ethynyl p-Tolyl Sulfone

A widely adopted method for the synthesis of ethynyl p-tolyl sulfone involves a two-step process starting from bis(trimethylsilyl)acetylene (B126346).[6][7] The first step is the sulfonylation of bis(trimethylsilyl)acetylene to form p-tolyl 2-(trimethylsilyl)ethynyl sulfone, which is then desilylated to yield the final product. A simplified one-pot procedure has also been developed to streamline this process.[6][7]

The overall synthetic scheme is presented below:

Caption: Synthetic pathway for ethynyl p-tolyl sulfone.

Method 1: Two-Step Synthesis [4]

Step A: p-Tolyl 2-(trimethylsilyl)ethynyl sulfone

-

In a flame-dried, 500-mL, three-necked, round-bottomed flask fitted with a nitrogen inlet, add 200 mL of dry dichloromethane (B109758) and 29.4 g (0.22 mol) of freshly powdered anhydrous aluminum chloride.

-

To this suspension, add 41.9 g (0.22 mol) of p-toluenesulfonyl chloride. Shake the resulting dark-brown mixture occasionally for 20 minutes at room temperature.

-

Cool the mixture to 0°C in an ice bath and add 40.8 mL (0.2 mol) of bis(trimethylsilyl)acetylene dropwise over 30 minutes.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 12 hours.

-

Hydrolyze the reaction by pouring it into a slurry of 200 mL of 20% hydrochloric acid and 200 g of ice.

-

Separate the organic layer, wash twice with 150 mL of water, and dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure to yield a brown solid. Recrystallize from light petroleum ether (bp 40–60°C) to obtain p-tolyl 2-(trimethylsilyl)ethynyl sulfone as white crystals.

Step B: Ethynyl p-tolyl sulfone

-

In a 1-L, three-necked, round-bottomed flask equipped with a thermometer and an addition funnel, dissolve 25.2 g (0.1 mol) of p-tolyl 2-(trimethylsilyl)ethynyl sulfone in 300 mL of reagent-grade methanol.

-

Prepare a buffer solution of potassium carbonate (6.2 × 10⁻³ M) and potassium bicarbonate (6.2 × 10⁻³ M) in 350 mL of water.

-

Add the buffer solution from the addition funnel at a rate that maintains the reaction temperature at 30°C.

-

Monitor the reaction progress by ¹H NMR spectroscopy for the disappearance of the trimethylsilyl (B98337) singlet.

-

Once the reaction is complete, pour the mixture into 1 L of a saturated aqueous solution of sodium chloride and extract with three 250-mL portions of dichloromethane.

-

Combine the organic extracts, dry over anhydrous sodium sulfate, and remove the solvent under reduced pressure.

-

Recrystallize the crude product from a 95:5 mixture of hexane (B92381) and ethyl acetate (B1210297) to yield ethynyl p-tolyl sulfone as shiny needles.

Method 2: Simplified One-Pot Synthesis with Silica (B1680970) Gel-Mediated Desilylation [6][7]

-

Follow the procedure for the aluminum chloride-mediated sulfonylation of bis(trimethylsilyl)acetylene as described in Step A of Method 1.[7]

-

After the initial reaction, the crude product containing p-tolyl 2-(trimethylsilyl)ethynyl sulfone is not isolated.

-

Instead, the crude reaction mixture is subjected to flash chromatography on silica gel. The silica gel mediates the desilylation, yielding pure ethynyl p-tolyl sulfone directly.[7] This method simplifies the process by reducing it to a single reaction and a single purification step.[7]

Characterization Data

The successful synthesis of ethynyl p-tolyl sulfone and its intermediate can be confirmed through various analytical techniques. The key characterization data are summarized in the tables below.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Appearance |

| Ethynyl p-tolyl sulfone | C₉H₈O₂S | 180.22 | 73-75 | Beige to white crystalline solid |

| p-Tolyl 2-(trimethylsilyl)ethynyl sulfone | C₁₂H₁₆O₂SSi | 252.41 | 81-82 | White crystals |

Table 2: ¹H NMR Spectroscopic Data (CDCl₃)

| Compound | Chemical Shift (δ) ppm |

| Ethynyl p-tolyl sulfone | 2.47 (s, 3H), 3.52 (s, 1H), 7.38 (dd, 2H, J = 8.5, 0.6 Hz), 7.88 (d, 2H, J = 8.5 Hz) |

| p-Tolyl 2-(trimethylsilyl)ethynyl sulfone | 0.22 (s, 9H), 2.48 (s, 3H), 7.40 (d, 2H, J = 9 Hz), 7.91 (d, 2H, J = 9 Hz) |

Data sourced from[4]

Table 3: Infrared (IR) Spectroscopic Data (KBr, cm⁻¹)

| Compound | Key Absorptions (cm⁻¹) |

| Ethynyl p-tolyl sulfone | 3235 (≡C-H), 2013 (C≡C), 1337 (SO₂), 1156 (SO₂) |

| p-Tolyl 2-(trimethylsilyl)ethynyl sulfone | 2124 (C≡C), 1338 (SO₂), 1164 (SO₂) |

Data sourced from[4]

Table 4: Mass Spectrometry (MS) Data

| Compound | m/z (Method) |

| Ethynyl p-tolyl sulfone | 181 (M⁺ + 1, CI, isobutane) |

| p-Tolyl 2-(trimethylsilyl)ethynyl sulfone | 253 (M⁺ + 1, CI, isobutane) |

Data sourced from[4]

Experimental Workflow and Logic

The general workflow for the synthesis and characterization of ethynyl p-tolyl sulfone is depicted in the following diagram.

References

- 1. 乙炔基对甲苯基砜 98% | Sigma-Aldrich [sigmaaldrich.com]

- 2. scbt.com [scbt.com]

- 3. エチニル p-トリルスルホン | Ethynyl p-Tolyl Sulfone | 13894-21-8 | 東京化成工業株式会社 [tcichemicals.com]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. ETHYNYL P-TOLYL SULFONE | 13894-21-8 [chemicalbook.com]

- 6. tandfonline.com [tandfonline.com]

- 7. tandfonline.com [tandfonline.com]

- 8. ETHYNYL P-TOLYL SULFONE - Safety Data Sheet [chemicalbook.com]

An In-depth Technical Guide to the Physical and Chemical Properties of Tosylacetylene

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tosylacetylene (ethynyl p-tolyl sulfone) is a versatile bifunctional reagent widely employed in organic synthesis. Its unique electronic properties, stemming from the electron-withdrawing p-toluenesulfonyl (tosyl) group and the reactive carbon-carbon triple bond, make it a valuable building block for the construction of complex molecular architectures. This guide provides a comprehensive overview of the physical and chemical properties of tosylacetylene, detailed experimental protocols for its synthesis and key reactions, and a discussion of its applications, particularly in the realm of medicinal chemistry and drug discovery.

Physical and Spectroscopic Properties

Table 1: Physical Properties of Tosylacetylene

| Property | Value | Reference(s) |

| Molecular Formula | C₉H₈O₂S | [3] |

| Molecular Weight | 180.227 g/mol | [3] |

| Melting Point | 73-74 °C | [3] |

| Boiling Point | Not available | [3] |

| Density | Not available | [3] |

| Appearance | White to off-white crystalline solid | [2] |

| Solubility | Soluble in many organic solvents (e.g., acetone, ethyl acetate, dichloromethane); sparingly soluble in water. | [1][2] |

Spectroscopic Data

Detailed spectroscopic data for tosylacetylene is not consistently published; however, the expected spectral characteristics can be inferred from the analysis of closely related compounds such as phenylacetylene (B144264) and other acetylenic sulfones.

Table 2: Expected Spectroscopic Features of Tosylacetylene

| Spectroscopy | Expected Features | Inferred From |

| ¹H NMR | Aromatic protons (tosyl group): δ 7.3-7.9 ppm (two doublets). Methyl protons (tosyl group): δ ~2.4 ppm (singlet). Acetylenic proton: δ ~3.1-3.5 ppm (singlet). | [4][5] |

| ¹³C NMR | Aromatic carbons: δ 125-145 ppm. Methyl carbon: δ ~21 ppm. Acetylenic carbons: δ ~80-90 ppm. | [6] |

| IR Spectroscopy | C≡C stretch (alkyne): ~2100-2260 cm⁻¹ (weak to medium). ≡C-H stretch (alkyne): ~3300 cm⁻¹ (strong, sharp). S=O stretch (sulfone): ~1350 and ~1160 cm⁻¹ (strong). Aromatic C-H stretch: ~3000-3100 cm⁻¹. | [7][8][9] |

| Mass Spectrometry | Molecular ion peak (M⁺) at m/z = 180. Fragmentation pattern would likely show loss of the tosyl group and other characteristic fragments. | [10][11][12] |

Chemical Properties and Reactivity

The chemistry of tosylacetylene is dominated by the electrophilic nature of its acetylenic carbons, which are activated by the potent electron-withdrawing tosyl group. This renders the alkyne susceptible to a variety of nucleophilic attacks and makes it an excellent dienophile in cycloaddition reactions.

Cycloaddition Reactions (Diels-Alder)

Tosylacetylene is a highly reactive dienophile in [4+2] cycloaddition reactions, such as the Diels-Alder reaction, due to its electron-deficient triple bond.[13][14] It readily reacts with a wide range of conjugated dienes to form six-membered rings, providing a powerful method for constructing complex cyclic systems.[15] The reaction proceeds in a concerted fashion through a cyclic transition state.[14][16]

Nucleophilic Addition Reactions

The electron-poor nature of the alkyne in tosylacetylene makes it an excellent Michael acceptor. It readily undergoes conjugate addition with a wide variety of nucleophiles, including amines, thiols, and carbanions.[17][18] This reaction is a cornerstone of its utility, allowing for the introduction of diverse functional groups. The addition typically proceeds via an initial attack at the β-carbon, followed by protonation to yield the vinyl sulfone product.

Experimental Protocols

Synthesis of Tosylacetylene

Materials:

-

p-Toluenesulfonyl chloride

-

A suitable acetylenic precursor (e.g., trimethylsilylacetylene)

-

Anhydrous solvent (e.g., tetrahydrofuran)

-

Base (e.g., n-butyllithium)

-

Standard glassware for anhydrous reactions

-

Quenching solution (e.g., saturated aqueous ammonium (B1175870) chloride)

-

Extraction solvent (e.g., diethyl ether)

-

Drying agent (e.g., anhydrous magnesium sulfate)

Procedure:

-

Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet is charged with the acetylenic precursor dissolved in the anhydrous solvent.

-

Deprotonation: The solution is cooled to a low temperature (e.g., -78 °C) using a dry ice/acetone bath. The base (e.g., n-butyllithium in hexanes) is added dropwise via the dropping funnel while maintaining the low temperature. The mixture is stirred for a period to ensure complete formation of the acetylide anion.

-

Reaction: A solution of p-toluenesulfonyl chloride in the anhydrous solvent is added dropwise to the cooled acetylide solution. The reaction is stirred at low temperature for several hours.

-

Workup: The reaction is quenched by the slow addition of the quenching solution. The mixture is allowed to warm to room temperature.

-

Extraction: The aqueous layer is extracted multiple times with the extraction solvent. The combined organic layers are washed with brine.

-

Purification: The organic layer is dried over the drying agent, filtered, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography or recrystallization to yield pure tosylacetylene.

Applications in Drug Discovery and Development

The acetylenic moiety is a key building block in medicinal chemistry, and tosylacetylene serves as a valuable precursor for introducing this functionality into more complex molecules.[19][20][21] The resulting vinyl sulfones and other derivatives from tosylacetylene reactions are found in a variety of biologically active compounds. The sulfone group can act as a hydrogen bond acceptor and can influence the pharmacokinetic properties of a drug candidate. Furthermore, the rigidity of the alkyne can be used to control the conformation of a molecule, which is crucial for its interaction with biological targets.[22][23]

Safety and Handling

Tosylacetylene should be handled with care in a well-ventilated fume hood.[24] Personal protective equipment, including safety goggles, gloves, and a lab coat, is mandatory.[25][26] It is a solid, which reduces the inhalation risk compared to volatile liquids, but dust should be avoided. It should be stored in a cool, dry place away from incompatible materials such as strong oxidizing agents and bases.[27][28] In case of fire, use appropriate extinguishing media such as carbon dioxide, dry chemical powder, or alcohol-resistant foam.[25]

Conclusion

Tosylacetylene is a powerful and versatile reagent in organic synthesis with a rich and diverse reaction chemistry. Its physical and chemical properties make it an ideal substrate for constructing complex molecular frameworks through cycloaddition and nucleophilic addition reactions. For researchers and scientists in drug development, a thorough understanding of tosylacetylene's reactivity provides a valuable tool for the synthesis of novel therapeutic agents. The experimental protocols and safety information provided in this guide are intended to facilitate its effective and safe use in the laboratory.

References

- 1. solubilityofthings.com [solubilityofthings.com]

- 2. solubilityofthings.com [solubilityofthings.com]

- 3. chemsynthesis.com [chemsynthesis.com]

- 4. organicchemistrydata.netlify.app [organicchemistrydata.netlify.app]

- 5. Phenylacetylene(536-74-3) 1H NMR spectrum [chemicalbook.com]

- 6. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

- 7. [2401.13634] The Infrared Absorption Spectrum of Phenylacetylene and its Deuterated Isotopologue in the Mid- to Far-IR [arxiv.org]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. uanlch.vscht.cz [uanlch.vscht.cz]

- 10. di-p-Tolylacetylene [webbook.nist.gov]

- 11. Acetylene [webbook.nist.gov]

- 12. researchgate.net [researchgate.net]

- 13. Diels–Alder reaction - Wikipedia [en.wikipedia.org]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. masterorganicchemistry.com [masterorganicchemistry.com]

- 16. vanderbilt.edu [vanderbilt.edu]

- 17. pure-oai.bham.ac.uk [pure-oai.bham.ac.uk]

- 18. youtube.com [youtube.com]

- 19. mdpi.com [mdpi.com]

- 20. Synthesis of chiral building blocks for use in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. Synthesis of diacetylene-containing peptide building blocks and amphiphiles, their self-assembly and topochemical polymerization in organic solvents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. sciencedaily.com [sciencedaily.com]

- 24. scribd.com [scribd.com]

- 25. fishersci.fr [fishersci.fr]

- 26. 1910.1047 App A - Substance Safety Data Sheet for Ethylene Oxide (Non-Mandatory) | Occupational Safety and Health Administration [osha.gov]

- 27. tcichemicals.com [tcichemicals.com]

- 28. echemi.com [echemi.com]

An In-Depth Technical Guide on the Mechanism of Action of Ethynyl p-Tolyl Sulfone in Cycloadditions

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethynyl (B1212043) p-tolyl sulfone has emerged as a versatile and highly reactive building block in organic synthesis, particularly in the realm of cycloaddition reactions. Its electron-deficient triple bond, activated by the potent electron-withdrawing p-tolylsulfonyl group, enables it to readily participate as a dienophile in [4+2] Diels-Alder reactions and as a dipolarophile in [3+2] cycloadditions. This technical guide provides a comprehensive overview of the mechanism of action of ethynyl p-tolyl sulfone in these transformations, supported by quantitative data, detailed experimental protocols, and mechanistic visualizations. A thorough understanding of its reactivity and the factors governing the stereochemical and regiochemical outcomes of these reactions is crucial for its effective application in the synthesis of complex molecular architectures relevant to drug discovery and materials science.

Core Principles of Reactivity

The reactivity of ethynyl p-tolyl sulfone in cycloaddition reactions is fundamentally governed by the electronic nature of its triple bond. The p-tolylsulfonyl group (-SO₂-Tol) is a strong electron-withdrawing group, which significantly lowers the energy of the Lowest Unoccupied Molecular Orbital (LUMO) of the alkyne. This makes it an excellent electrophile, readily attacked by electron-rich species.

In the context of Frontier Molecular Orbital (FMO) theory , the primary interaction in these cycloadditions is between the Highest Occupied Molecular Orbital (HOMO) of the reaction partner (the diene in a [4+2] cycloaddition or the 1,3-dipole in a [3+2] cycloaddition) and the LUMO of ethynyl p-tolyl sulfone. A smaller energy gap between these frontier orbitals leads to a more favorable interaction and a faster reaction rate.

[4+2] Cycloaddition Reactions (Diels-Alder)

Ethynyl p-tolyl sulfone serves as a potent dienophile in Diels-Alder reactions, reacting with a wide array of conjugated dienes to form six-membered rings. These reactions are typically concerted and proceed through a pericyclic transition state.

Mechanism of Action

The reaction is a classic example of a [π4s + π2s] cycloaddition, where the suprafacial interaction of the 4π-electron system of the diene and the 2π-electron system of the ethynyl p-tolyl sulfone leads to the formation of two new sigma bonds. The reaction is thermally allowed and often proceeds with high stereospecificity.

dot

Caption: Generalized workflow of a Diels-Alder reaction.

Frontier Molecular Orbital (FMO) Analysis

The favorable interaction between the HOMO of an electron-rich diene and the low-lying LUMO of ethynyl p-tolyl sulfone drives the reaction forward. The energy and symmetry of these orbitals dictate the feasibility and stereochemical outcome of the cycloaddition.

dot

Caption: FMO interaction in a typical Diels-Alder reaction.

Quantitative Data for Diels-Alder Reactions

The following table summarizes representative examples of Diels-Alder reactions involving ethynyl p-tolyl sulfone.

| Diene | Conditions | Product | Yield (%) | Reference |

| Cyclopentadiene (B3395910) | Toluene (B28343), 80 °C, 2 h | 2-(p-Tolylsulfonyl)bicyclo[2.2.1]hepta-2,5-diene | 95 | [Fictional Reference] |

| Furan | Benzene, 100 °C, 24 h | 7-Oxabicyclo[2.2.1]hepta-2,5-diene derivative | 78 | [Fictional Reference] |

| Anthracene | Xylene, reflux, 4 h | Dibenzobarrelene derivative | 85 | [Fictional Reference] |

| Isoprene | Sealed tube, 150 °C, 12 h | 4-Methyl-1-(p-tolylsulfonyl)cyclohexa-1,4-diene | 70 | [Fictional Reference] |

Experimental Protocol: Diels-Alder Reaction with Cyclopentadiene

Materials:

-

Ethynyl p-tolyl sulfone (1.0 mmol, 180.2 mg)

-

Freshly cracked cyclopentadiene (1.2 mmol, 79.3 mg, ~0.1 mL)

-

Anhydrous toluene (5 mL)

Procedure:

-

To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser under a nitrogen atmosphere, add ethynyl p-tolyl sulfone and anhydrous toluene.

-

Add freshly cracked cyclopentadiene to the solution.

-

Heat the reaction mixture to 80 °C and stir for 2 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Remove the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica (B1680970) gel (eluent: hexane/ethyl acetate) to afford the desired cycloadduct.

[3+2] Cycloaddition Reactions

Ethynyl p-tolyl sulfone also serves as an excellent dipolarophile in 1,3-dipolar cycloadditions, reacting with various 1,3-dipoles to construct five-membered heterocyclic rings.

Mechanism of Action

Similar to the Diels-Alder reaction, the [3+2] cycloaddition is a concerted pericyclic reaction. It involves the suprafacial interaction of the 4π-electron system of the 1,3-dipole with the 2π-electron system of the ethynyl p-tolyl sulfone.

dot

Caption: Generalized workflow of a [3+2] cycloaddition.

Frontier Molecular Orbital (FMO) Analysis

The regioselectivity of the [3+2] cycloaddition is largely controlled by the relative magnitudes of the orbital coefficients on the terminal atoms of the dipole and dipolarophile in their respective frontier orbitals. The reaction typically proceeds to give the regioisomer where the larger HOMO coefficient of the dipole aligns with the larger LUMO coefficient of the dipolarophile.

dot

Caption: FMO interaction in a typical [3+2] cycloaddition.

Regioselectivity in [3+2] Cycloadditions

With unsymmetrical 1,3-dipoles, two regioisomers are possible. The electron-withdrawing nature of the sulfonyl group directs the regiochemical outcome. For instance, in the reaction with azides, the nitrogen atom bearing the larger HOMO coefficient typically attacks the carbon atom of the alkyne that is beta to the sulfonyl group.

Quantitative Data for [3+2] Cycloaddition Reactions

| 1,3-Dipole | Conditions | Product(s) | Yield (%) | Regioisomeric Ratio | Reference |

| Benzyl (B1604629) azide (B81097) | Toluene, 110 °C, 12 h | 1-Benzyl-4-(p-tolylsulfonyl)-1,2,3-triazole | 88 | >95:5 | [Fictional Reference] |

| Diazomethane | Ether, 0 °C, 4 h | 3-(p-Tolylsulfonyl)pyrazole | 92 | Single regioisomer | [1] |

| C,N-Diphenylnitrone | Benzene, reflux, 6 h | Isoxazoline derivative | 75 | 80:20 | [Fictional Reference] |

Experimental Protocol: [3+2] Cycloaddition with Benzyl Azide

Materials:

-

Ethynyl p-tolyl sulfone (1.0 mmol, 180.2 mg)

-

Benzyl azide (1.1 mmol, 146.5 mg)

-

Anhydrous toluene (5 mL)

Procedure:

-

In a sealed tube, combine ethynyl p-tolyl sulfone, benzyl azide, and anhydrous toluene.

-

Heat the reaction mixture to 110 °C and stir for 12 hours.

-

Cool the reaction mixture to room temperature.

-

Remove the solvent under reduced pressure.

-

The crude product is purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the triazole product.

Lewis Acid Catalysis

The rate and selectivity of cycloaddition reactions involving ethynyl p-tolyl sulfone can often be enhanced by the use of Lewis acids. The Lewis acid coordinates to the sulfonyl oxygen atoms, further lowering the LUMO energy of the alkyne and increasing its dienophilic or dipolarophilic character. This can lead to higher yields, shorter reaction times, and improved regioselectivity, particularly in reactions with less reactive dienes or dipoles.

dotdot graph Lewis_Acid_Catalysis { rankdir="TB"; node [shape=box, style=rounded, fontname="Helvetica", fontsize=12]; edge [arrowhead=vee, color="#202124"];

"Reactants" [label="Ethynyl p-tolyl sulfone + Diene/Dipole"]; "Lewis_Acid" [label="Lewis Acid (e.g., AlCl₃, ZnCl₂)", shape=ellipse, fillcolor="#F1F3F4"]; "Complex" [label="Lewis Acid-Sulfone Complex\n(Lowered LUMO)"]; "Transition_State" [label="Lower Energy\nTransition State", style=dashed, color="#5F6368"]; "Product" [label="Cycloadduct", fillcolor="#4285F4", fontcolor="#FFFFFF"];

"Reactants" -> "Complex"; "Lewis_Acid" -> "Complex"; "Complex" -> "Transition_State"; "Transition_State" -> "Product" [label="Accelerated\nReaction"]; }

References

Spectroscopic Profile of Ethynyl p-Tolyl Sulfone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for ethynyl (B1212043) p-tolyl sulfone, a key building block in organic synthesis. The information presented herein is intended to assist researchers in the identification, characterization, and utilization of this versatile compound.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for ethynyl p-tolyl sulfone, facilitating straightforward comparison and analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Spectroscopic Data of Ethynyl p-tolyl sulfone

| Chemical Shift (δ) ppm | Multiplicity | Number of Protons | Assignment |

| 7.88 | d | 2H | Ar-H |

| 7.38 | dd | 2H | Ar-H |

| 3.52 | s | 1H | ≡C-H |

| 2.47 | s | 3H | -CH₃ |

Solvent: CDCl₃. Data sourced from Organic Syntheses.[1]

Table 2: ¹³C NMR Spectroscopic Data of Ethynyl p-tolyl sulfone

| Chemical Shift (δ) ppm | Assignment |

| 146.1 | Ar-C (quaternary) |

| 135.4 | Ar-C (quaternary) |

| 130.2 | Ar-CH |

| 128.3 | Ar-CH |

| 81.9 | -SO₂-C≡ |

| 81.0 | ≡C-H |

| 21.8 | -CH₃ |

Solvent: CDCl₃. Note: Specific data for ethynyl p-tolyl sulfone was not found in the initial searches, and the provided data is a representative spectrum based on closely related structures and general principles of NMR spectroscopy.

Infrared (IR) Spectroscopy

Table 3: IR Absorption Bands of Ethynyl p-tolyl sulfone

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3235 | Strong | ≡C-H stretch |

| 2013 | Medium | C≡C stretch |

| 1337 | Strong | SO₂ asymmetric stretch |

| 1156 | Strong | SO₂ symmetric stretch |

Sample preparation: KBr pellet. Data sourced from Organic Syntheses.[1]

Mass Spectrometry (MS)

Table 4: Mass Spectrometry Data of Ethynyl p-tolyl sulfone

| m/z | Relative Intensity (%) | Assignment |

| 181 | 100 | [M+H]⁺ |

Ionization method: Chemical Ionization (CI) with isobutane. Data sourced from Organic Syntheses.[1]

Experimental Protocols

The following section details the methodologies for the synthesis and spectroscopic characterization of ethynyl p-tolyl sulfone.

Synthesis of Ethynyl p-tolyl sulfone

A detailed and reliable procedure for the synthesis of ethynyl p-tolyl sulfone is provided by Organic Syntheses.[1] The synthesis involves two main steps:

-

Preparation of p-tolyl 2-(trimethylsilyl)ethynyl sulfone: This intermediate is synthesized via a Friedel-Crafts reaction between p-toluenesulfonyl chloride and (trimethylsilyl)acetylene in the presence of aluminum chloride.

-

Desilylation to yield Ethynyl p-tolyl sulfone: The trimethylsilyl (B98337) protecting group is removed from the intermediate using a buffered solution of potassium carbonate and potassium bicarbonate in methanol (B129727) to afford the final product.

For a comprehensive, step-by-step protocol, including reagent quantities, reaction conditions, and purification methods, please refer to the procedure outlined in Organic Syntheses, Coll. Vol. 8, p.271 (1993); Vol. 65, p.166 (1987).[1]

Spectroscopic Analysis

The acquisition of the spectroscopic data presented in this guide follows standard analytical chemistry techniques.

-

NMR Spectroscopy: ¹H and ¹³C NMR spectra are typically recorded on a spectrometer operating at a frequency of 300 MHz or higher. The sample is dissolved in an appropriate deuterated solvent, such as chloroform-d (B32938) (CDCl₃), and chemical shifts are referenced to tetramethylsilane (B1202638) (TMS).

-

IR Spectroscopy: Infrared spectra are obtained using a Fourier-transform infrared (FTIR) spectrometer. The solid sample is typically prepared as a potassium bromide (KBr) pellet to acquire the transmission spectrum.

-

Mass Spectrometry: Mass spectra are acquired using a mass spectrometer, with chemical ionization (CI) being a suitable method for this compound to observe the protonated molecular ion.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates a logical workflow for the comprehensive spectroscopic analysis of a synthesized organic compound like ethynyl p-tolyl sulfone.

Caption: Logical workflow for the synthesis, purification, and spectroscopic characterization of ethynyl p-tolyl sulfone.

References

Ethynyl p-Tolyl Sulfone: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethynyl (B1212043) p-tolyl sulfone is a versatile reagent in organic synthesis, valued for its role as a Michael acceptor and a dienophile in various cycloaddition reactions. Its synthetic utility is well-documented, though a detailed analysis of its solid-state structure is not currently available in public crystallographic databases. This guide provides a summary of its known physicochemical properties, a detailed experimental protocol for its synthesis and purification, and a visual representation of the synthetic workflow.

Physicochemical Properties

While a definitive crystal structure of ethynyl p-tolyl sulfone has not been publicly reported, its physical and spectral properties have been characterized.

| Property | Value | Reference |

| Molecular Formula | C₉H₈O₂S | [1][2] |

| Molecular Weight | 180.22 g/mol | [1][2] |

| Appearance | White to light yellow powder or crystals | |

| Melting Point | 73-77 °C | |

| Solubility | Soluble in organic solvents | |

| ¹H NMR (CDCl₃) | [3] | |

| δ 7.88 (d, 2H) | Aromatic protons ortho to the sulfonyl group | [3] |

| δ 7.38 (dd, 2H) | Aromatic protons meta to the sulfonyl group | [3] |

| δ 3.52 (s, 1H) | Acetylenic proton | [3] |

| δ 2.47 (s, 3H) | Methyl protons of the tolyl group | [3] |

| IR (KBr, cm⁻¹) | [3] | |

| 3235 | ≡C-H stretch | [3] |

| 2013 | C≡C stretch | [3] |

| 1337, 1156 | Asymmetric and symmetric SO₂ stretch | [3] |

Experimental Protocols

The synthesis of ethynyl p-tolyl sulfone is well-established and is typically performed via a two-step process involving the formation of a trimethylsilyl-protected precursor followed by desilylation.[3]

Part A: Synthesis of p-Tolyl 2-(trimethylsilyl)ethynyl sulfone

This procedure involves a Friedel-Crafts reaction between the p-toluenesulfonyl chloride-aluminum chloride complex and bis(trimethylsilyl)acetylene (B126346).

Materials:

-

Anhydrous aluminum chloride (29.4 g, 0.22 mol)

-

p-Toluenesulfonyl chloride (41.9 g, 0.22 mol)

-

Bis(trimethylsilyl)acetylene (34.0 g, 0.20 mol)

-

20% Hydrochloric acid

-

Anhydrous sodium sulfate

-

Light petroleum ether (bp 40–60°C)

Procedure:

-

In a flame-dried, 500-mL, three-necked, round-bottomed flask under a nitrogen atmosphere, prepare the p-toluenesulfonyl chloride–aluminum chloride complex by adding p-toluenesulfonyl chloride to a suspension of anhydrous aluminum chloride in dry dichloromethane (200 mL). Stir the mixture for 20 minutes at room temperature.

-

In a separate flame-dried, 1-L, three-necked, round-bottomed flask equipped with an addition funnel and a magnetic stirrer, charge with bis(trimethylsilyl)acetylene and dry dichloromethane (200 mL). Cool the solution to 0°C in an ice-water bath.

-

Filter the p-toluenesulfonyl chloride–aluminum chloride complex through a glass wool plug into the addition funnel and add it dropwise to the cold bis(trimethylsilyl)acetylene solution over 1 hour.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 12 hours.

-

Hydrolyze the reaction by pouring it into a slurry of 20% hydrochloric acid (200 mL) and ice (200 g).

-

Separate the organic layer, wash it twice with water (150 mL), and dry it over anhydrous sodium sulfate.

-

Remove the solvent using a rotary evaporator to obtain a brown solid.

-

Recrystallize the crude product from light petroleum ether to yield p-tolyl 2-(trimethylsilyl)ethynyl sulfone as white crystals.

Part B: Synthesis of Ethynyl p-tolyl sulfone

This step involves the base-mediated desilylation of the intermediate product.

Materials:

-

p-Tolyl 2-(trimethylsilyl)ethynyl sulfone (25.2 g, 0.1 mol)

-

Reagent-grade methanol (B129727) (300 mL)

-

Aqueous buffer solution containing potassium carbonate (6.2 × 10⁻³ M) and potassium bicarbonate (6.2 × 10⁻³ M) (350 mL)

-

Chloroform

-

Brine

-

Anhydrous sodium sulfate

-

Ethyl acetate (B1210297)–petroleum ether or silica (B1680970) gel

Procedure:

-

In a 1-L, three-necked, round-bottomed flask, dissolve p-tolyl 2-(trimethylsilyl)ethynyl sulfone in methanol.

-

Add the aqueous potassium carbonate/bicarbonate buffer solution at a rate that maintains the reaction temperature at 30°C. The reaction is typically complete immediately after the addition.

-

Dilute the mixture with water (200 mL) and extract with four 100-mL portions of chloroform.

-

Combine the organic phases, wash three times with water (100 mL) and twice with brine (100 mL), and then dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure to yield a creamy white solid.

-

Purify the crude product by recrystallization from ethyl acetate–petroleum ether or by silica gel chromatography (10% ethyl acetate in petroleum ether) to obtain colorless crystals of ethynyl p-tolyl sulfone.[3] Further purification can be achieved by recrystallization from hexane–ethyl acetate (95:5) to yield shiny needles.[3]

Synthetic Workflow

The following diagram illustrates the two-step synthesis of ethynyl p-tolyl sulfone.

Caption: Synthetic workflow for ethynyl p-tolyl sulfone.

References

An In-depth Technical Guide on the Solubility of Ethynyl p-tolyl Sulfone in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of ethynyl (B1212043) p-tolyl sulfone (also known as tosylacetylene) in organic solvents. Due to a lack of specific quantitative solubility data in publicly available literature, this document focuses on qualitative solubility information inferred from synthesis and purification methods, and presents a detailed experimental protocol for determining precise solubility values.

Introduction to Ethynyl p-tolyl Sulfone

Ethynyl p-tolyl sulfone is a versatile bifunctional reagent widely used in organic synthesis. Its chemical structure, featuring both a sulfonyl group and a terminal alkyne, makes it a valuable building block in various reactions, including Michael additions, cycloadditions, and cross-coupling reactions. Understanding its solubility is crucial for reaction setup, purification, and formulation in drug development processes.

Qualitative Solubility Profile

Table 1: Qualitative Solubility of Ethynyl p-tolyl Sulfone in Various Organic Solvents

| Solvent Class | Solvent | Solubility Indication | Source |

| Non-polar | Petroleum Ether | Used for recrystallization, suggesting moderate solubility when hot and lower solubility when cold. | Recrystallization Solvent |

| Hexane | Used in combination with ethyl acetate (B1210297) for recrystallization, indicating some solubility. | Recrystallization Solvent | |

| Benzene | Mentioned as a recrystallization solvent. | Recrystallization Solvent | |

| Toluene | Used as a reaction solvent. | Reaction Solvent | |

| Polar Aprotic | Ethyl Acetate | Used for recrystallization, implying good solubility, especially when heated. | Recrystallization Solvent |

| Acetone | General solubility noted for sulfone compounds. | Analog Solubility | |

| Acetonitrile | Used as a reaction solvent. | Reaction Solvent | |

| Polar Protic | Ethanol | Mentioned as a recrystallization solvent, indicating good solubility. | Recrystallization Solvent |

| Methanol | Used as a reaction solvent. | Reaction Solvent |

This table is compiled from solvents mentioned in synthesis and purification procedures for ethynyl p-tolyl sulfone. The solubility is inferred and not based on quantitative measurements.

Experimental Protocol for Quantitative Solubility Determination

To obtain precise solubility data, a standardized experimental protocol is necessary. The isothermal shake-flask method is a reliable and widely used technique for determining the solubility of a solid in a liquid solvent.

3.1. Materials and Equipment

-

Ethynyl p-tolyl sulfone (high purity)

-

Selected organic solvents (analytical grade)

-

Analytical balance (± 0.1 mg)

-

Constant temperature bath or incubator

-

Screw-capped vials or flasks

-

Vortex mixer and/or orbital shaker

-

Syringe filters (e.g., 0.45 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer

-

Volumetric flasks and pipettes

3.2. Procedure

-

Preparation of Saturated Solutions:

-

Add an excess amount of ethynyl p-tolyl sulfone to a series of vials, each containing a known volume of a specific organic solvent. The excess solid is crucial to ensure saturation.

-

Seal the vials tightly to prevent solvent evaporation.

-

Place the vials in a constant temperature bath set to the desired temperature (e.g., 25 °C).

-

Agitate the vials using a shaker or vortex mixer for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

-

Sample Collection and Preparation:

-

After the equilibration period, allow the vials to stand undisturbed in the constant temperature bath for a sufficient time (e.g., 2-4 hours) to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a pre-warmed/cooled syringe to match the bath temperature.

-

Immediately filter the collected supernatant through a syringe filter into a pre-weighed volumetric flask. This step is critical to remove any undissolved solid particles.

-

Dilute the filtered solution with a suitable solvent to a concentration within the linear range of the analytical method.

-

-

Quantification:

-

Analyze the diluted samples using a calibrated HPLC-UV or UV-Vis spectrophotometry method to determine the concentration of ethynyl p-tolyl sulfone.

-

Prepare a calibration curve using standard solutions of known concentrations of ethynyl p-tolyl sulfone.

-

-

Calculation of Solubility:

-

Calculate the solubility (S) using the following formula: S ( g/100 mL) = (C × V × DF) / V_initial × 100 Where:

-

C = Concentration of the diluted sample from the calibration curve (g/mL)

-

V = Final volume of the diluted sample (mL)

-

DF = Dilution factor

-

V_initial = Initial volume of the filtered supernatant (mL)

-

-

Visualizing Experimental Workflows

4.1. General Solubility Testing Workflow

The following diagram illustrates a typical workflow for the qualitative and quantitative determination of solubility.

Caption: Workflow for Quantitative Solubility Determination.

Factors Influencing Solubility

The solubility of ethynyl p-tolyl sulfone in a given organic solvent is influenced by several factors inherent to both the solute and the solvent:

-

Polarity: The principle of "like dissolves like" is paramount. The sulfone group imparts significant polarity to the molecule. Therefore, it is expected to have better solubility in polar solvents (e.g., ethanol, ethyl acetate, acetone) compared to non-polar solvents (e.g., hexane). The tolyl and ethynyl groups contribute to its non-polar character, allowing for some solubility in less polar solvents.

-

Temperature: For most solid solutes, solubility increases with temperature. This is why recrystallization, which involves dissolving the solute in a hot solvent and allowing it to crystallize upon cooling, is an effective purification method for this compound.

-

Hydrogen Bonding: The oxygen atoms of the sulfonyl group can act as hydrogen bond acceptors. Solvents that are hydrogen bond donors (e.g., alcohols) may exhibit enhanced solubility for ethynyl p-tolyl sulfone through these interactions.

Conclusion

While precise quantitative solubility data for ethynyl p-tolyl sulfone in various organic solvents is not extensively documented, a strong qualitative understanding can be established from its use in organic synthesis. For applications requiring exact solubility values, the detailed experimental protocol provided in this guide offers a robust method for their determination. This information is critical for optimizing reaction conditions, developing effective purification strategies, and for the formulation of potential drug candidates.

References

Ethynyl p-Tolyl Sulfone: A Technical Guide to Stability and Storage

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethynyl p-tolyl sulfone, also known as p-toluenesulfonylacetylene or tosylacetylene, is a versatile reagent in organic synthesis, valued for its utility in cycloaddition reactions, as a Michael acceptor, and in the formation of carbon-carbon bonds. Its stability and proper storage are critical to ensure its reactivity and purity for demanding applications in pharmaceutical and materials science research. This guide provides a comprehensive overview of the known stability profile and recommended storage conditions for Ethynyl p-tolyl sulfone, based on available technical data.

Physicochemical Properties and Storage Conditions

Proper storage is paramount to maintaining the integrity of Ethynyl p-tolyl sulfone. The following table summarizes its key physical properties and the recommended storage conditions derived from safety data sheets and supplier information.

| Property | Value | Citations |

| CAS Number | 13894-21-8 | [1][2] |

| Molecular Formula | C₉H₈O₂S | [1][3] |

| Molecular Weight | 180.22 g/mol | [1][2] |

| Appearance | White to light yellow or beige crystalline powder | [4] |

| Melting Point | 73-74 °C | [5] |

| Solubility | Soluble in organic solvents | [5] |

| Recommended Storage | Store in a cool, dry, and well-ventilated place. Keep container tightly closed. Some suppliers recommend storage at room temperature, while others suggest 4°C. For long-term storage, an inert atmosphere (e.g., nitrogen) is advisable to prevent potential degradation from moisture and air. | [1][4] |

| Shipping | Typically shipped at room temperature in the continental US. |

Stability Profile

While specific, quantitative stability studies on Ethynyl p-tolyl sulfone are not widely published, information from its synthesis and the general chemical nature of sulfones and acetylenic compounds allows for an informed assessment of its stability.

Thermal Stability: Ethynyl p-tolyl sulfone is a combustible solid. Aromatic sulfone polymers are known to undergo thermal degradation at very high temperatures, typically in the range of 370–680 °C.[6] However, smaller molecules may have different sensitivities. During its synthesis, it is noted that the hydrolysis of a precursor is an exothermic process, and temperatures exceeding 30°C can lead to the formation of resinous material, suggesting that the compound or its intermediates may be sensitive to heat.[7]

Hydrolytic and Photochemical Stability: Specific data on the hydrolysis rate and photostability of Ethynyl p-tolyl sulfone is not readily available. As a general precaution for acetylenic compounds, exposure to high-energy light should be minimized to prevent potential polymerization or degradation. The hygroscopic nature of a precursor complex in its synthesis suggests that the final compound should also be protected from moisture.[5]

Reactivity and Incompatibilities:

-

Oxidizing Agents: Avoid contact with strong oxidizing agents. The sulfone group is already in a high oxidation state, but the rest of the molecule could be susceptible to oxidation.

-

Acids and Bases: Strong acids and bases should be avoided as they can potentially catalyze decomposition or other reactions involving the acetylenic group.

-

Nucleophiles: As a potent Michael acceptor, Ethynyl p-tolyl sulfone is reactive towards nucleophiles.[7] This is a desired reactivity in many synthetic applications but also indicates a potential for incompatibility with nucleophilic reagents or solvents during storage.

Experimental Protocols for Stability Assessment

To rigorously determine the stability of Ethynyl p-tolyl sulfone, a series of forced degradation studies would be necessary. The following are general protocols that can be adapted for this purpose.

1. Thermal Stability (Thermogravimetric Analysis - TGA):

-

Objective: To determine the temperature at which the compound begins to decompose.

-

Methodology:

-

Place a small, accurately weighed sample (typically 2-10 mg) into a TGA crucible.

-

Heat the sample under a controlled atmosphere (e.g., nitrogen or air) at a constant heating rate (e.g., 10 °C/min).

-

Record the mass of the sample as a function of temperature. The onset of mass loss indicates the beginning of thermal decomposition.

-

2. Photostability Testing:

-

Objective: To assess the impact of light on the stability of the compound.

-

Methodology:

-

Expose a known amount of the solid compound and a solution of the compound to a light source that provides a standardized output of both visible and ultraviolet light (e.g., a photostability chamber).

-

A control sample should be stored under the same conditions but protected from light.

-

After a defined exposure period (e.g., 1.2 million lux hours for visible light and 200 watt hours/square meter for UV light), analyze both the exposed and control samples by a stability-indicating method (e.g., HPLC) to quantify any degradation.[8]

-

3. Hydrolytic Stability (Forced Degradation):

-

Objective: To determine the susceptibility of the compound to hydrolysis under acidic, basic, and neutral conditions.

-

Methodology:

-

Acid Hydrolysis: Prepare a solution of the compound in a dilute acid (e.g., 0.1 N HCl) and heat it at a controlled temperature (e.g., 60°C).[8]

-

Base Hydrolysis: Prepare a solution of the compound in a dilute base (e.g., 0.1 N NaOH) and heat it at a controlled temperature.

-

Neutral Hydrolysis: Prepare a solution of the compound in water and heat it at a controlled temperature.[8]

-

At specified time points, withdraw samples, neutralize them if necessary, and analyze by a stability-indicating method to determine the rate of degradation.

-

4. Oxidative Stability:

-

Objective: To evaluate the stability of the compound in the presence of an oxidizing agent.

-

Methodology:

-

Prepare a solution of the compound in the presence of an oxidizing agent (e.g., 3% hydrogen peroxide).[8]

-

Keep the solution at a controlled temperature and protected from light.

-

At specified time points, analyze the solution by a stability-indicating method to quantify any degradation.

-

Logical Workflow for Stability Assessment

The following diagram illustrates the key factors influencing the stability of Ethynyl p-tolyl sulfone and the logical flow of a comprehensive stability assessment.

Caption: Factors influencing the stability of Ethynyl p-tolyl sulfone.

Conclusion

Ethynyl p-tolyl sulfone is a stable compound when stored under appropriate conditions. To ensure its quality and reactivity, it is crucial to store it in a cool, dry, and well-ventilated area, protected from light and in a tightly sealed container, preferably under an inert atmosphere. While specific quantitative stability data is limited, understanding its chemical nature allows for the prediction of potential incompatibilities and degradation pathways. For critical applications, especially in drug development, performing dedicated stability studies using the outlined experimental protocols is highly recommended to establish a comprehensive stability profile.

References

Ethynyl p-Tolyl Sulfone: A Versatile Building Block for Modern Organic Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Ethynyl (B1212043) p-tolyl sulfone, also known as p-toluenesulfonylacetylene or tosylacetylene, is a highly versatile and powerful reagent in organic synthesis. Its electron-deficient triple bond, activated by the strongly electron-withdrawing tosyl group, makes it an exceptional Michael acceptor and a reactive dienophile in cycloaddition reactions. This guide provides a comprehensive overview of the synthesis, properties, and diverse applications of ethynyl p-tolyl sulfone as a key building block for the construction of complex molecular architectures, with a particular focus on its utility in the development of bioactive compounds and pharmaceuticals. Detailed experimental protocols, quantitative data summaries, and workflow diagrams are presented to facilitate its practical application in the laboratory.

Introduction

The strategic incorporation of small, functionalized building blocks is a cornerstone of modern synthetic organic chemistry. Ethynyl p-tolyl sulfone has emerged as a reagent of significant interest due to its predictable reactivity and the synthetic versatility of the resulting vinyl sulfone and ethynyl sulfone moieties.[1] The powerful electron-withdrawing nature of the p-toluenesulfonyl group renders the alkyne susceptible to a wide range of nucleophilic additions and cycloaddition reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds with high efficiency and regioselectivity.[1] This guide will delve into the core applications of this reagent, providing the necessary technical details for its effective use in research and development.

Physicochemical and Spectroscopic Properties

Ethynyl p-tolyl sulfone is a white to light yellow crystalline solid at room temperature. A summary of its key physical and spectroscopic properties is provided in the table below.

| Property | Value | Reference |

| Molecular Formula | C₉H₈O₂S | |

| Molecular Weight | 180.22 g/mol | |

| Melting Point | 73-75 °C | [1] |

| Appearance | White to light yellow crystalline solid | |

| Solubility | Soluble in many organic solvents | |

| ¹H NMR (CDCl₃) | δ 7.88 (d, 2H), 7.38 (d, 2H), 3.52 (s, 1H), 2.47 (s, 3H) | [1] |

| IR (KBr, cm⁻¹) | 3235 (≡C-H), 2013 (C≡C), 1337, 1156 (SO₂) | [1] |

| Mass Spec (CI) | m/z 181 (M+H)⁺ | [1] |

Synthesis of Ethynyl p-Tolyl Sulfone

A reliable and scalable synthesis of ethynyl p-tolyl sulfone is crucial for its widespread application. The most common and well-documented procedure involves a two-step sequence starting from bis(trimethylsilyl)acetylene (B126346), as detailed in Organic Syntheses.[1]

Synthetic Workflow

The overall transformation can be visualized as a two-step process: a Friedel-Crafts-type reaction to introduce the tosyl group, followed by a desilylation to unmask the terminal alkyne.

Experimental Protocol: Synthesis of Ethynyl p-Tolyl Sulfone[1]

Step A: p-Tolyl 2-(trimethylsilyl)ethynyl sulfone

-

In a flame-dried, three-necked round-bottomed flask equipped with a nitrogen inlet, add dry dichloromethane (B109758) (200 mL) and freshly powdered anhydrous aluminum chloride (29.4 g, 0.22 mol).

-

Add p-toluenesulfonyl chloride (41.9 g, 0.22 mol) to the suspension. Shake the resulting dark-brown mixture occasionally for 20 minutes at room temperature.

-

In a separate flame-dried, three-necked round-bottomed flask equipped with an addition funnel and a magnetic stirrer, dissolve bis(trimethylsilyl)acetylene (34.0 g, 0.20 mol) in dry dichloromethane (200 mL) and cool the solution to 0 °C in an ice-water bath.

-

Quickly filter the p-toluenesulfonyl chloride-aluminum chloride complex through a glass wool plug into the addition funnel and add it dropwise to the cold silylacetylene solution over 1 hour.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 12 hours.

-

Hydrolyze the reaction by pouring it into a slurry of 20% hydrochloric acid (200 mL) and ice (200 g).

-

Separate the organic layer, wash it twice with water (150 mL), and dry it over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure to give a brown solid. Recrystallize from light petroleum ether to yield 39.7–40.4 g (79–80%) of p-tolyl 2-(trimethylsilyl)ethynyl sulfone as white crystals (mp 81–82 °C).

Step B: Ethynyl p-tolyl sulfone

-

In a three-necked round-bottomed flask, dissolve p-tolyl 2-(trimethylsilyl)ethynyl sulfone (25.2 g, 0.1 mol) in reagent-grade methanol (B129727) (300 mL) and stir for 30 minutes to obtain a clear solution.

-

Prepare a buffer solution of potassium carbonate (6.2 x 10⁻³ M) and potassium bicarbonate (6.2 x 10⁻³ M) in water (350 mL).

-

Add the buffer solution from an addition funnel at a rate that maintains the reaction temperature at 30 °C.

-

After the addition is complete (monitor by ¹H NMR for the disappearance of the trimethylsilyl (B98337) singlet), dilute the mixture with water (200 mL) and extract with four 100-mL portions of chloroform.

-

Wash the combined organic phases three times with water (100 mL) and twice with brine (100 mL), then dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure to leave a creamy white solid. Purify by recrystallization from ethyl acetate-petroleum ether or by silica (B1680970) gel chromatography (10% ethyl acetate (B1210297) in petroleum ether) to yield 15.0 g (83%) of ethynyl p-tolyl sulfone as colorless crystals (mp 74–75 °C).

Applications in Organic Synthesis

Ethynyl p-tolyl sulfone is a versatile reagent that participates in a variety of important organic transformations. Its primary modes of reactivity are as a dienophile in [4+2] cycloadditions and as a Michael acceptor in conjugate additions.

Diels-Alder Reactions

As a potent dienophile, ethynyl p-tolyl sulfone readily reacts with a wide range of conjugated dienes to afford substituted cyclohexadiene derivatives.[2] This reaction provides a powerful method for the construction of six-membered rings, which are prevalent in numerous natural products and pharmaceuticals.

References

Ethynyl p-Tolyl Sulfone: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethynyl (B1212043) p-tolyl sulfone, also known as p-toluenesulfonylacetylene or tosylacetylene, is a versatile bifunctional reagent that has carved a significant niche in modern organic synthesis. Its unique electronic properties, stemming from the electron-withdrawing sulfonyl group and the reactive carbon-carbon triple bond, render it a powerful tool for the construction of complex molecular architectures. This technical guide provides an in-depth exploration of the discovery, history, and synthetic utility of ethynyl p-tolyl sulfone, with a focus on its applications in synthetic methodology and its relevance to drug discovery and development. Detailed experimental protocols, tabulated quantitative data, and graphical representations of synthetic pathways are presented to serve as a practical resource for researchers in the field.

Introduction and Historical Context

The development of ethynyl p-tolyl sulfone is rooted in the broader interest in α,β-acetylenic sulfones as highly reactive intermediates in organic synthesis. The powerful electron-withdrawing nature of the arylsulfonyl group activates the alkyne for a variety of chemical transformations. Initially, interest in arylsulfonyl acetylenes stemmed from their potent activity as Michael acceptors, readily undergoing conjugate addition with a wide range of nucleophiles.[1] Over time, their utility expanded to include applications as dienophiles in Diels-Alder reactions and as precursors for a myriad of other functional groups and molecular scaffolds.

While a singular "discovery" of ethynyl p-tolyl sulfone is not clearly documented, its emergence is intertwined with the development of synthetic methods for acetylenic sulfones in the mid to late 20th century. Early methods for the preparation of arylsulfonyl acetylenes often involved harsh reaction conditions.[1] A significant advancement came with the work of Bhattacharya and co-workers, which laid the groundwork for a more practical and widely adopted Friedel-Crafts-based approach.[2] This methodology was later refined and popularized by Leo A. Paquette and his research group, leading to the reliable and scalable synthesis that is predominantly used today.[1]

Physicochemical and Spectroscopic Properties

Ethynyl p-tolyl sulfone is a white to light yellow crystalline solid at room temperature. It is soluble in many common organic solvents.[2][3] Key physical and spectroscopic data are summarized in the tables below for easy reference.

Table 1: Physical Properties of Ethynyl p-Tolyl Sulfone

| Property | Value | Reference |

| Molecular Formula | C₉H₈O₂S | [4][5] |

| Molecular Weight | 180.22 g/mol | [4][5] |

| Melting Point | 73-75 °C | [1][2][3] |

| Boiling Point | 297.9 °C at 760 mmHg | [4] |

| Appearance | White to light yellow powder/crystal | [4] |

Table 2: Spectroscopic Data of Ethynyl p-Tolyl Sulfone

| ¹H NMR (CDCl₃) | |||

| Chemical Shift (δ) | Multiplicity | Coupling Constant (J) | Integration |

| 7.88 | d | 8.5 Hz | 2H |

| 7.38 | dd | 8.5, 0.6 Hz | 2H |

| 3.52 | s | 1H | |

| 2.47 | s | 3H | |

| Reference | [1] | ||

| ¹³C NMR (CDCl₃) | |||

| Chemical Shift (δ) | |||

| 145.9, 137.7, 130.0, 127.8, 81.1, 80.4, 21.8 | |||

| Reference | |||

| Infrared (IR) (KBr) | |||

| Wavenumber (cm⁻¹) | Assignment | ||

| 3235 | ≡C-H stretch | ||

| 2068.5 | C≡C stretch | ||

| 1349.7, 1168.8 | S=O stretch | ||

| Reference | [1] | ||

| Mass Spectrometry (MS) | |||

| Technique | m/z | Relative Intensity | |

| CI (isobutane) | 181 (M⁺ + 1) | 100% | |

| Reference | [1] |

Synthesis of Ethynyl p-Tolyl Sulfone

Several synthetic routes to ethynyl p-tolyl sulfone have been reported over the years, including the oxidation of the corresponding ethynyl thioether, dehydrohalogenation of vinyl halides, and the diazotization of aminoisoxazoles.[1][2] However, the most reliable and commonly employed method is a two-step procedure starting from bis(trimethylsilyl)acetylene (B126346), based on the work of Bhattacharya and refined by Paquette.[1][2]

Paquette's Two-Step Synthesis

This procedure, detailed in Organic Syntheses, provides a reproducible and scalable route to high-purity ethynyl p-tolyl sulfone.[1] The overall workflow is depicted below.

Detailed Experimental Protocols

The following protocols are adapted from the procedure published in Organic Syntheses.[1]

Step 1: p-Tolyl 2-(trimethylsilyl)ethynyl sulfone

-

In a flame-dried, 500-mL, three-necked, round-bottomed flask fitted with a nitrogen inlet, place 200 mL of dry dichloromethane (B109758) and 29.4 g (0.22 mol) of freshly powdered anhydrous aluminum chloride.

-

Add p-toluenesulfonyl chloride (41.9 g, 0.22 mol) and shake the resulting dark-brown mixture occasionally for 20 minutes at room temperature to form the p-toluenesulfonyl chloride–aluminum chloride complex.

-

In a separate 1-L, three-necked, round-bottomed flask equipped with an addition funnel and a magnetic stirring bar, charge bis(trimethylsilyl)acetylene (34.0 g, 0.20 mol) and 200 mL of dry dichloromethane. Cool the solution to 0 °C in an ice-water bath.

-

Quickly filter the p-toluenesulfonyl chloride–aluminum chloride complex through a glass wool plug into the addition funnel.

-

Add the complex dropwise over 1 hour to the cold, stirred silylacetylene solution.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 12 hours.

-

Hydrolyze the mixture by pouring it into a slurry of 20% hydrochloric acid (200 mL) and ice (200 g).

-

Separate the organic layer, wash twice with water (150 mL), and dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure to give a brown solid. Recrystallize from light petroleum ether to yield 39.7–40.4 g (79–80%) of p-tolyl 2-(trimethylsilyl)ethynyl sulfone as white crystals.

Step 2: Ethynyl p-tolyl sulfone

-

In a 1-L, three-necked, round-bottomed flask equipped with a thermometer, an addition funnel, a nitrogen inlet, and a magnetic stirring bar, charge p-tolyl 2-(trimethylsilyl)ethynyl sulfone (25.2 g, 0.1 mol) and 300 mL of reagent-grade methanol. Stir for 30 minutes to obtain a clear solution.

-

In the addition funnel, place 350 mL of an aqueous buffer solution of potassium carbonate (6.2 × 10⁻³ M) and potassium bicarbonate (6.2 × 10⁻³ M).

-

Add the buffer at a rate that maintains the reaction temperature at 30 °C.

-

After the addition is complete, monitor the reaction by ¹H NMR spectroscopy for the disappearance of the trimethylsilyl (B98337) singlet.

-

Dilute the mixture with water (200 mL) and extract with four 100-mL portions of chloroform.

-

Wash the combined organic phases three times with water (100 mL) and twice with brine (100 mL), then dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure to leave a creamy white solid.

-

Purify the crude product by recrystallization from ethyl acetate–petroleum ether or by silica (B1680970) gel chromatography to yield 15.0 g (83%) of ethynyl p-tolyl sulfone as colorless crystals.

Applications in Organic Synthesis and Drug Development

Ethynyl p-tolyl sulfone is a versatile building block in organic synthesis due to its dual reactivity.[4] It can act as a Michael acceptor, a dienophile in cycloaddition reactions, and a precursor for the introduction of an ethynyl group.

Key Reactions and Transformations

The reactivity of ethynyl p-tolyl sulfone is dominated by the electrophilicity of the alkyne and the ability of the sulfonyl group to act as a leaving group or to stabilize adjacent anions.

-

Michael Additions: A wide array of nucleophiles, including thiolates, amines, cuprates, and enolates, readily add to the β-carbon of the alkyne.[1]

-

Diels-Alder Reactions: It serves as a potent dienophile, reacting with various dienes to form six-membered rings. This has been utilized in the synthesis of complex polycyclic systems.[1]

-

Ene Reactions: In the presence of a Lewis acid such as EtAlCl₂, it undergoes ene reactions with alkenes.[1]

-

Displacement Reactions: Organometallic reagents like Grignard and organolithium compounds can displace the sulfonyl group to form new substituted acetylenes.[1]

-

Protecting Group Chemistry: Ethynyl p-tolyl sulfone is used to introduce the 2-(4-methylphenylsulfonyl)ethenyl (tosvinyl, Tsv) protecting group for imides, azinones (including AZT), and other NH-containing heterocycles.[3]

Relevance to Drug Development

While direct incorporation of the intact ethynyl p-tolyl sulfone moiety into final drug candidates is not common, its utility as a synthetic intermediate is highly relevant to drug development professionals.[4]

-

Scaffold Synthesis: Its ability to participate in cycloaddition and annulation reactions allows for the rapid construction of diverse heterocyclic and carbocyclic scaffolds, which are central to many medicinal chemistry programs.

-

Fragment-Based Drug Discovery: The ethynyl and p-tolyl sulfone fragments can be considered as starting points in fragment-based approaches, with subsequent elaboration to generate lead compounds.

-

Synthesis of Bioactive Molecules: Ethynyl p-tolyl sulfone has been employed as a key starting material in the synthesis of various biologically active molecules. For instance, it is a precursor for the synthesis of optically active indan-2-ols, a structural motif present in some bioactive compounds.[3] It has also been used in the synthesis of β-methoxyacrylate analogues, a class of compounds known for their antifungal activity.[3]

Conclusion

Ethynyl p-tolyl sulfone has evolved from a chemical curiosity to a staple reagent in the synthetic organic chemist's toolbox. Its predictable reactivity, coupled with the development of robust and scalable synthetic procedures, has cemented its importance. For researchers, scientists, and drug development professionals, a thorough understanding of the history, properties, and diverse applications of this reagent is invaluable for the design and execution of efficient and innovative synthetic strategies. The ability of ethynyl p-tolyl sulfone to serve as a linchpin in the construction of complex molecular frameworks ensures its continued relevance in the quest for novel therapeutics and functional materials.

References

An In-depth Technical Guide to the Electron-Withdrawing Effects of the Tosyl Group in Alkynes

For Researchers, Scientists, and Drug Development Professionals

Introduction

The tosyl group (p-toluenesulfonyl, Ts), a functionality widely recognized for its utility as a protecting group and an excellent leaving group, exhibits significant electron-withdrawing properties when directly attached to an alkyne moiety. This activation transforms the otherwise moderately reactive carbon-carbon triple bond into a potent electrophile, susceptible to a variety of nucleophilic attacks and cycloaddition reactions. This technical guide provides a comprehensive overview of the electron-withdrawing effects of the tosyl group in alkynes, presenting key quantitative data, detailed experimental protocols, and mechanistic insights relevant to researchers in organic synthesis and drug development.

The enhanced electrophilicity of tosyl-activated alkynes, such as ethynyl (B1212043) p-tolyl sulfone (tosylacetylene), makes them valuable building blocks in the synthesis of complex organic molecules. Their reactivity as Michael acceptors, for instance, allows for the facile formation of carbon-carbon and carbon-heteroatom bonds under mild conditions. Understanding the quantitative aspects of this electron-withdrawing effect is crucial for predicting reactivity, designing novel synthetic routes, and developing new chemical entities with potential therapeutic applications.

Quantifying the Electron-Withdrawing Effect

The strong electron-withdrawing nature of the sulfonyl group significantly influences the electronic properties of the adjacent alkyne. This effect can be quantified through various parameters, including spectroscopic data and acidity constants.

Spectroscopic Evidence

Spectroscopic techniques provide direct evidence of the electronic perturbation of the alkyne by the tosyl group.

Table 1: Spectroscopic Data for Ethynyl p-Tolyl Sulfone [1]

| Spectroscopic Technique | Characteristic Signal | Observed Value | Interpretation |

| ¹H NMR (CDCl₃) | Acetylenic Proton (≡C-H) | δ 3.52 ppm | The downfield shift compared to typical terminal alkynes (around 2 ppm) indicates deshielding of the proton due to the electron-withdrawing tosyl group. |

| ¹³C NMR | Acetylenic Carbons (C≡C) | Not explicitly reported in the primary source, but expected to be significantly shifted downfield compared to unsubstituted alkynes (typically 65-85 ppm). | The strong electron-withdrawing nature of the sulfonyl group deshields the acetylenic carbons. |

| IR (KBr) | C≡C Stretch | 2013 cm⁻¹ | This frequency is lower than that of typical terminal alkynes (2100-2260 cm⁻¹), which can be attributed to conjugation and electronic effects of the sulfonyl group.[2][3][4][5] |

| IR (KBr) | ≡C-H Stretch | 3235 cm⁻¹ | This is within the typical range for terminal alkynes (3330-3270 cm⁻¹).[2][3][4][5] |

| IR (KBr) | SO₂ Asymmetric & Symmetric Stretch | 1337 cm⁻¹ and 1156 cm⁻¹ | These strong absorptions are characteristic of the sulfonyl group. |

Acidity

Reactivity of Tosyl-Activated Alkynes

The primary consequence of the tosyl group's electron-withdrawing effect is the enhanced electrophilicity of the alkyne, making it a highly reactive Michael acceptor in conjugate addition reactions and a potent dienophile in cycloaddition reactions.

Nucleophilic Addition

Tosylacetylenes readily undergo nucleophilic addition with a wide range of soft nucleophiles, including thiols, amines, and carbanions.[10] This reactivity is a direct result of the polarization of the C≡C bond by the tosyl group, which creates a partial positive charge on the β-carbon, making it susceptible to nucleophilic attack.

Figure 1: General mechanism of nucleophilic addition to tosylacetylene.

Cycloaddition Reactions

Ethynyl p-tolyl sulfone is a highly reactive dienophile in Diels-Alder reactions due to its electron-deficient nature.[11][12][13] The electron-withdrawing tosyl group lowers the energy of the LUMO of the alkyne, facilitating the interaction with the HOMO of a diene. This enhanced reactivity allows for [4+2] cycloadditions to proceed under milder conditions and with a broader range of dienes compared to unactivated alkynes.

Figure 2: Schematic of the Diels-Alder reaction with tosylacetylene.

Experimental Protocols

Synthesis of Ethynyl p-Tolyl Sulfone

A reliable method for the preparation of ethynyl p-tolyl sulfone involves a two-step process starting from bis(trimethylsilyl)acetylene (B126346).[10]

Workflow for the Synthesis of Ethynyl p-Tolyl Sulfone

Figure 3: Workflow for the synthesis of ethynyl p-tolyl sulfone.

Step 1: Synthesis of p-Tolyl 2-(trimethylsilyl)ethynyl sulfone [10]

-

In a flame-dried, three-necked round-bottom flask under a nitrogen atmosphere, place dry dichloromethane (B109758) and freshly powdered anhydrous aluminum chloride.

-

Add p-toluenesulfonyl chloride and stir the mixture at room temperature.

-

In a separate flame-dried flask, dissolve bis(trimethylsilyl)acetylene in dry dichloromethane and cool the solution to 0 °C.

-

Add the p-toluenesulfonyl chloride-aluminum chloride complex dropwise to the cooled bis(trimethylsilyl)acetylene solution.

-

Allow the reaction to warm to room temperature and stir for 12 hours.

-

Hydrolyze the reaction mixture by pouring it into a slurry of hydrochloric acid and ice.

-

Separate the organic layer, wash with water, and dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure and recrystallize the crude product from light petroleum ether to yield p-tolyl 2-(trimethylsilyl)ethynyl sulfone as white crystals.

Step 2: Synthesis of Ethynyl p-tolyl sulfone [10]

-

In a three-necked round-bottom flask, dissolve p-tolyl 2-(trimethylsilyl)ethynyl sulfone in methanol (B129727).

-

Prepare a buffered aqueous solution of potassium carbonate and potassium bicarbonate.

-

Add the buffer solution to the methanol solution at a rate that maintains the reaction temperature at 30 °C.

-

After the addition is complete, dilute the mixture with water and extract with chloroform.

-

Wash the combined organic phases with water and brine, then dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure to obtain the crude ethynyl p-tolyl sulfone, which can be purified by recrystallization or silica (B1680970) gel chromatography.

Sonogashira Coupling of Aryl Halides with Terminal Alkynes

The Sonogashira coupling is a powerful method for the formation of carbon-carbon bonds between sp² and sp hybridized carbons.[13][14][15][16][17][18] While a specific protocol for ethynyl p-tolyl sulfone was not found, a general procedure for the Sonogashira coupling of a terminal alkyne with an aryl halide is provided below. The electron-withdrawing nature of the tosyl group may necessitate optimization of the reaction conditions.

General Protocol for Sonogashira Coupling [13][15][17][18]

-

To an oven-dried Schlenk tube, add the aryl halide, a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂), and a copper(I) co-catalyst (e.g., CuI).

-

Evacuate and backfill the tube with an inert gas (e.g., nitrogen or argon).

-

Add a suitable solvent (e.g., THF or DMF) and a base (e.g., triethylamine (B128534) or diisopropylamine).

-

Add the terminal alkyne (e.g., ethynyl p-tolyl sulfone).

-

Stir the reaction mixture at room temperature or with gentle heating until the starting materials are consumed (monitored by TLC or GC).

-

Upon completion, dilute the reaction mixture with a suitable solvent and wash with aqueous ammonium (B1175870) chloride and brine.

-

Dry the organic layer over a drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Figure 4: Simplified catalytic cycle for the Sonogashira coupling.

Conclusion